Imiquimod impurity 1-d6

Catalog No.
S12873943
CAS No.
M.F
C14H16N4O
M. Wt
262.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Imiquimod impurity 1-d6

Product Name

Imiquimod impurity 1-d6

IUPAC Name

2-[(4-aminoimidazo[4,5-c]quinolin-1-yl)methyl]-1,1,1,3,3,3-hexadeuteriopropan-2-ol

Molecular Formula

C14H16N4O

Molecular Weight

262.34 g/mol

InChI

InChI=1S/C14H16N4O/c1-14(2,19)7-18-8-16-11-12(18)9-5-3-4-6-10(9)17-13(11)15/h3-6,8,19H,7H2,1-2H3,(H2,15,17)/i1D3,2D3

InChI Key

CNBOKXFMODKQCT-WFGJKAKNSA-N

SMILES

Array

Canonical SMILES

CC(C)(CN1C=NC2=C1C3=CC=CC=C3N=C2N)O

Isomeric SMILES

[2H]C([2H])([2H])C(CN1C=NC2=C1C3=CC=CC=C3N=C2N)(C([2H])([2H])[2H])O

Imiquimod impurity 1-d6 is a highly pure, stable isotope-labeled (SIL) internal standard designed for the precise quantification of Imiquimod impurity 1 (also known as the major hydroxylated metabolite S-26704). As a derivative of the toll-like receptor 7 (TLR7) agonist imiquimod, the non-deuterated impurity is a critical analyte in both pharmaceutical quality control and clinical pharmacokinetic (PK) tracking. Procuring the d6-labeled variant provides analytical laboratories with an optimal +6 Da mass shift, which is essential for eliminating isotopic cross-talk in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows [1]. By mirroring the exact physicochemical properties of the target analyte, this standard ensures robust reproducibility and regulatory compliance in trace-level bioanalysis and API impurity profiling [2].

Substituting Imiquimod impurity 1-d6 with a generic structural analog or a lower-deuterated standard (e.g., d3) introduces severe quantitative vulnerabilities in high-sensitivity LC-MS/MS workflows. Biological matrices such as serum and urine, as well as complex API formulations, cause significant matrix effects that suppress or enhance target ionization unpredictably . A generic structural analog will not co-elute perfectly with the S-26704 metabolite, meaning it experiences different matrix interference at the moment of ionization, leading to quantification errors that can exceed acceptable regulatory thresholds (±15%). Furthermore, utilizing a standard with a smaller mass shift (like d3) risks isotopic cross-talk from the natural analyte's M+3 heavy isotopes, artificially inflating the internal standard signal at high analyte concentrations . The d6 label provides the exact co-elution and mass clearance required for fail-safe procurement and method validation.

Matrix Effect Compensation in Biological Matrices

In the quantification of the S-26704 metabolite in human serum, matrix-induced ion suppression can severely skew results. When utilizing Imiquimod impurity 1-d6 as the internal standard, the IS-normalized matrix factor remains tightly controlled near 1.0 (typically 0.98–1.02), completely compensating for signal loss. In contrast, using a non-isotopic structural analog (e.g., Imiquimod Impurity 2) results in uncompensated matrix factors ranging from 0.75 to 0.85 due to differing chromatographic retention times [1].

Evidence DimensionIS-Normalized Matrix Factor
Target Compound Data0.98 - 1.02 (Complete compensation)
Comparator Or BaselineStructural analog IS (0.75 - 0.85)
Quantified DifferenceEliminates up to 25% quantification bias caused by matrix suppression
ConditionsLC-MS/MS analysis of human serum extracts at low pg/mL concentrations

Ensures absolute quantitative accuracy in clinical PK studies, preventing regulatory rejection due to matrix-induced bias.

Elimination of Isotopic Cross-Talk

A critical procurement factor for stable isotope-labeled standards is the mass shift required to prevent the natural target compound from contributing to the internal standard's MRM transition. Imiquimod impurity 1-d6 provides a +6 Da mass shift, resulting in <0.1% isotopic cross-talk even at the Upper Limit of Quantification (ULOQ). Lower-deuterated alternatives, such as a d3 analog, can exhibit >1.5% cross-talk due to the natural M+3 isotopic envelope of the S-26704 metabolite, violating standard bioanalytical validation criteria .

Evidence DimensionIsotopic Cross-Talk at ULOQ
Target Compound Data< 0.1% signal interference
Comparator Or Baselined3-labeled analog (> 1.5% interference)
Quantified Difference>15-fold reduction in isotopic interference
ConditionsTriple quadrupole MS/MS monitoring at Upper Limit of Quantification

A +6 Da mass shift is mandatory for maintaining linear calibration curves over wide dynamic ranges without artificial signal inflation.

Extraction Reproducibility and Workflow Fit

During sample preparation via Solid-Phase Extraction (SPE) or Supported Liquid Extraction (SLE), analyte recovery can fluctuate. Employing Imiquimod impurity 1-d6 ensures that the Relative Standard Deviation (RSD) of the extracted samples remains below 5% across multiple freeze-thaw cycles and varying extraction efficiencies. Using external calibration or non-co-eluting standards yields RSDs exceeding 15%, failing to meet the ≤15% precision threshold required by ICH M10 guidelines for bioanalysis .

Evidence DimensionExtraction Precision (RSD)
Target Compound Data< 5% RSD
Comparator Or BaselineNon-isotopic internal standard (> 15% RSD)
Quantified DifferenceGreater than 3-fold improvement in extraction reproducibility
ConditionsSPE/SLE extraction from biological matrices across multiple validation runs

Guarantees that the analytical method will pass strict regulatory precision criteria, minimizing costly sample reanalysis.

Clinical Pharmacokinetic (PK) Tracking of Imiquimod Metabolites

Because it perfectly compensates for matrix effects and extraction losses, Imiquimod impurity 1-d6 is the standard of choice for quantifying the S-26704 metabolite in human serum and urine. This is critical for evaluating the systemic exposure and safety profiles of new topical imiquimod formulations (e.g., 3.75% vs. 5% creams) during Phase I-III clinical trials [1].

API Impurity Profiling and Quality Control

In pharmaceutical manufacturing, trace levels of Impurity 1 must be monitored to ensure API purity and stability. The d6-labeled standard enables highly precise LC-MS/MS quantification of this specific impurity in commercial batches, ensuring compliance with ICH Q3A(R2) guidelines without the risk of isotopic cross-talk [2].

Therapeutic Drug Monitoring (TDM) and Toxicology

For patients undergoing aggressive or off-label treatments with TLR7 agonists, tracking systemic absorption is necessary to prevent adverse immune responses. The robust extraction reproducibility provided by this standard allows clinical toxicology labs to maintain high-throughput, accurate monitoring workflows even in complex biological matrices [1].

XLogP3

1.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

262.17007162 Da

Monoisotopic Mass

262.17007162 Da

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

Explore Compound Types